molecular formula C8H7NO6 B13667131 Methyl 3,5-dihydroxy-2-nitrobenzoate

Methyl 3,5-dihydroxy-2-nitrobenzoate

Cat. No.: B13667131
M. Wt: 213.14 g/mol
InChI Key: UHLNTUNVQIDXBC-UHFFFAOYSA-N
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Description

Methyl 3,5-dihydroxy-2-nitrobenzoate (CAS 3031788-38-9) is a benzoate ester derivative of interest in organic synthesis and pharmaceutical research. It has a molecular formula of C 8 H 7 NO 6 and a molecular weight of 213.14 g/mol [ ]. This compound is characterized by the presence of two phenolic hydroxy groups and a nitro ortho to the ester moiety, a functional group pattern that makes it a potential versatile intermediate or building block for the synthesis of more complex molecules. Available with a purity of >95%, it is supplied in quantities suitable for laboratory-scale research [ ]. Predicted physicochemical properties include a boiling point of approximately 409.4°C at 760 Torr, a density of about 1.567 g/cm³ at 25°C, and an acid dissociation constant (pKa) of around 6.41 [ ]. Researchers value this compound for its application in developing novel chemical entities and for use in material science research. It is intended for research and development use only in a controlled laboratory setting and is not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C8H7NO6

Molecular Weight

213.14 g/mol

IUPAC Name

methyl 3,5-dihydroxy-2-nitrobenzoate

InChI

InChI=1S/C8H7NO6/c1-15-8(12)5-2-4(10)3-6(11)7(5)9(13)14/h2-3,10-11H,1H3

InChI Key

UHLNTUNVQIDXBC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Nitration of Methyl 3,5-Dihydroxybenzoate

A common synthetic route starts with methyl 3,5-dihydroxybenzoate as the substrate. Controlled nitration is performed using a nitrating agent such as a mixture of nitric acid and sulfuric acid under carefully regulated temperature conditions to avoid over-nitration or degradation of hydroxyl groups. The reaction proceeds via electrophilic aromatic substitution, favoring the 2-position due to the directing effects of the hydroxyl groups.

  • Reaction conditions:

    • Nitrating mixture: Nitric acid and sulfuric acid
    • Temperature: Typically 0–5 °C to moderate to avoid side reactions
    • Time: 1–3 hours, monitored by thin-layer chromatography or HPLC
  • Outcome:

    • Formation of methyl 3,5-dihydroxy-2-nitrobenzoate with yields ranging from 60–75% depending on conditions and purification efficiency.

Alternative Synthetic Route via Protection and Nitration

Due to the sensitivity of hydroxyl groups to harsh nitrating conditions, a protection-deprotection strategy is often employed:

  • Step 1: Protection of hydroxyl groups
    Hydroxyl groups at positions 3 and 5 are protected as methyl ethers or silyl ethers to prevent unwanted side reactions during nitration.

  • Step 2: Nitration
    The protected methyl 3,5-dihydroxybenzoate derivative undergoes nitration under more vigorous conditions, allowing selective introduction of the nitro group at the 2-position.

  • Step 3: Deprotection
    The protecting groups are removed under mild conditions (e.g., acidic or fluoride ion treatment for silyl ethers) to regenerate the free hydroxyl groups, yielding this compound.

This method improves regioselectivity and yield but requires additional synthetic steps.

Synthesis via Halogenation and Subsequent Substitution

Another approach involves the preparation of methyl 3,5-dihydroxy-2-halobenzoate (e.g., 2-chloro or 2-bromo derivative) followed by nucleophilic substitution with nitrite sources or via palladium-catalyzed coupling to introduce the nitro group.

  • Step 1: Halogenation
    Selective halogenation at the 2-position of methyl 3,5-dihydroxybenzoate using reagents like thionyl chloride or N-bromosuccinimide under controlled conditions.

  • Step 2: Nucleophilic substitution or palladium-catalyzed coupling
    The halogen is replaced by a nitro group using sodium nitrite in polar aprotic solvents or via palladium-catalyzed nitration methods.

This route offers an alternative for substrates sensitive to direct nitration.

Representative Experimental Data and Yields

Preparation Method Key Reagents/Conditions Yield (%) Notes
Direct nitration of methyl 3,5-dihydroxybenzoate HNO3/H2SO4, 0–5 °C, 2 h 65–75 Simple but requires temperature control
Protection-nitration-deprotection Methylation (MeI/K2CO3), nitration, BBr3 deprotection 55–70 Higher regioselectivity, more steps
Halogenation and substitution Thionyl chloride or NBS; NaNO2 or Pd-catalysis 50–65 Alternative for sensitive substrates

Analytical Characterization

The final product is characterized by:

Summary and Professional Notes

  • Direct nitration is the most straightforward and commonly used method but requires careful temperature control to prevent side reactions.
  • Protection strategies enhance regioselectivity and yield but increase the number of synthetic steps and cost.
  • Halogenation followed by substitution offers a versatile alternative, especially for derivatives or sensitive substrates.
  • Analytical data confirm the structure and purity of the synthesized compound, critical for further application in research or pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as a deactivating group, directing incoming substituents to the meta position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of methyl 3,5-dihydroxy-2-aminobenzoate.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of methyl 3,5-dihydroxy-2-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitro-Substituted Methyl Benzoates

Methyl 2,5-Dimethoxy-3-nitrobenzoate ()
  • Structure : Methoxy groups at positions 2 and 5, nitro at position 3.
  • Synthesis : Produced via methylation of a hydroxy precursor using dimethyl sulfate (93% yield), indicating high efficiency .
  • Key Differences : Replacement of hydroxyl groups with methoxy enhances lipophilicity and alters electronic effects. The nitro group’s position (3 vs. 2) may influence regioselectivity in further reactions.
Methyl 3,5-Dibromo-2,4-dimethoxy-6-methylbenzoate ()
  • Structure : Bromine at positions 3 and 5, methoxy at 2 and 4, methyl at 4.
  • Molecular Weight: 368.019 g/mol (vs. ~213 g/mol for the target compound, estimated based on formula C₈H₇NO₆).
  • The absence of hydroxyl groups limits hydrogen-bonding interactions.
Fluoro- and Nitro-Substituted Analogs ()
  • Examples :
    • Methyl 2-fluoro-3-nitrobenzoate (Similarity: 0.93)
    • Methyl 2,5-difluoro-4-nitrobenzoate (Similarity: 0.91)
  • Key Differences : Fluorine substituents introduce strong electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution. The absence of hydroxyl groups reduces acidity compared to the target compound.

Methyl Esters of Diterpenoid and Fatty Acids

Sandaracopimaric Acid Methyl Ester ()
  • Structure: A diterpenoid methyl ester with a fused tricyclic framework.
  • Applications : Found in plant resins; used in PCA analysis for chemical ecology studies .
  • Key Differences: The bulky diterpenoid backbone contrasts sharply with the planar aromatic structure of the target compound, leading to divergent physical properties (e.g., higher melting points) and biological roles.
Fatty Acid Methyl Esters ()
  • Examples: Methyl palmitate, trans-13-octadecenoic acid methyl ester.
  • Structure : Long aliphatic chains with terminal ester groups.
  • Key Differences : Hydrophobic chains dominate physical properties (e.g., low water solubility), whereas the target compound’s aromatic ring and polar groups enhance solubility in polar aprotic solvents.

Agrochemical Methyl Benzoates ()

Metsulfuron Methyl Ester
  • Structure : Features a sulfonylurea bridge and triazine ring attached to the benzoate core.
  • Application : Herbicide targeting acetolactate synthase in plants .
  • Key Differences : The sulfonylurea group introduces herbicidal activity absent in the target compound. The triazine ring adds complexity and specific binding properties.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Methyl 3,5-dihydroxy-2-nitrobenzoate C₈H₇NO₆ -OH (3,5), -NO₂ (2), -COOCH₃ ~213 Intermediate for synthesis N/A
Methyl 2,5-dimethoxy-3-nitrobenzoate C₁₀H₁₁NO₆ -OCH₃ (2,5), -NO₂ (3) 241.20 High-yield synthesis (93%)
Methyl 3,5-dibromo-2,4-dimethoxy-6-methylbenzoate C₁₁H₁₂Br₂O₄ -Br (3,5), -OCH₃ (2,4), -CH₃ (6) 368.02 Brominated derivative for materials
Metsulfuron methyl ester C₁₄H₁₅N₅O₆S Sulfonylurea, triazine 381.36 Herbicide
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ Diterpenoid backbone 314.46 Resin component, ecological studies

Q & A

Q. What are the standard synthetic routes for Methyl 3,5-dihydroxy-2-nitrobenzoate, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves nitration of a substituted benzoic acid derivative followed by esterification. Key optimization strategies include:

  • Temperature control : Lower temperatures (-35°C) during coupling steps minimize side reactions .
  • Stoichiometric precision : Using 1.1–1.6 equivalents of DIPEA (N,N-diisopropylethylamine) enhances nucleophilic substitution efficiency .
  • Purification : Recrystallization with CHCl₃/n-hexane (1:1) improves purity and yield .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress to terminate at optimal conversion.

Table 1: Critical Parameters for Synthesis Optimization

ParameterOptimal ConditionPurpose
Temperature (Step 1)-35°CPrevents undesired side reactions
DIPEA Equivalents1.1–1.6 equiv.Facilitates deprotonation/coupling
Solvent SystemCHCl₃/n-hexaneEnhances crystallization purity

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

A multi-technique approach is essential:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., ester OCH₃ at δ ~3.8 ppm, aromatic protons at δ 7.2–8.2 ppm) .
  • IR Spectroscopy : Identifies nitro (NO₂ stretch ~1520 cm⁻¹) and ester (C=O ~1720 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Confirms molecular weight via [M+H]+ peaks and fragmentation patterns .
  • Melting Point Analysis : Validates purity; discrepancies >2°C indicate impurities .

Table 2: Key Spectral Signatures

Functional GroupTechniqueSignature Range
Nitro (NO₂)IR1520–1560 cm⁻¹ (asymmetric)
Ester (COOCH₃)¹H NMRδ 3.7–3.9 ppm (singlet)
Aromatic protons¹H NMRδ 6.5–8.5 ppm (multiplet)

Q. What are the key considerations for handling and storing this compound to ensure stability?

  • Moisture control : Store in a desiccator with silica gel to prevent hydrolysis of the ester group .
  • Light protection : Use amber vials to avoid nitro group degradation under UV light .
  • Temperature : Long-term storage at -20°C in inert atmospheres (N₂/Ar) minimizes decomposition .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and hydroxyl groups influence the compound’s reactivity in nucleophilic substitution reactions?

The nitro group (-NO₂) meta to the ester enhances electrophilicity at the aromatic ring’s ortho/para positions, facilitating nucleophilic attack. Conversely, hydroxyl groups (-OH) act as directing groups but may require protection (e.g., acetylation) to prevent undesired side reactions. Kinetic studies using Hammett plots can quantify substituent effects .

Table 3: Substituent Effects on Reactivity

GroupElectronic EffectReactivity Impact
-NO₂Strong EWGIncreases electrophilicity
-OHModerate EWG/EDGDirects substitution, may deactivate

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

  • Cross-validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations) .
  • Purity reassessment : Reproduce crystallization using solvents listed in conflicting studies (e.g., EtOAc vs. CHCl₃) .
  • Controlled experiments : Synthesize the compound under standardized conditions to isolate variables (e.g., humidity, heating rates) .

Q. What strategies can modify the ester group for targeted drug delivery systems without compromising bioactivity?

  • Prodrug design : Replace the methyl ester with enzymatically cleavable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • PEGylation : Attach polyethylene glycol (PEG) chains to improve solubility and prolong circulation time .
  • Click chemistry : Use azide-alkyne cycloaddition to conjugate targeting ligands (e.g., folate) .

Q. How to design experiments to study the compound’s potential as a chelating agent for metal ions in catalytic systems?

  • Spectrophotometric titration : Monitor UV-Vis absorbance shifts upon metal addition (e.g., Fe³⁺, Cu²⁺) to determine binding constants .
  • X-ray crystallography : Resolve metal-complex structures to identify coordination sites .
  • Catalytic assays : Test activity in model reactions (e.g., oxidation of alcohols) with and without metal ions .

Table 4: Experimental Design for Chelation Studies

MethodKey MetricsReference
UV-Vis Titrationλₘₐₓ shift, binding constant
Cyclic VoltammetryRedox potential changes
Kinetic ProfilingReaction rate enhancement

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